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(3R,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol

EED Inhibition PRC2 Complex Protein-Protein Interaction

Researchers targeting PRC2/EED protein-protein interactions often face scaffold limitations where minor stereochemical changes drastically alter potency. (3R,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol addresses this with: • Defined (3R,4R) stereochemistry & secondary amine H-bond donor-distinct from tertiary dimethylamino analogs dominating EED programs • Unique 2-indenylamino linker (vs. 1-/5-indenyl in prior art) for novel vector exploration in EED's histone-binding pocket • Low MW (218.30) & balanced HBD/HBA ratio ideal as fragment hit or early lead for parallel library synthesis. Custom synthesis available with full characterization. Inquire for batch reservations.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Cat. No. B15281695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1C(CC2=CC=CC=C21)NC3CNCC3O
InChIInChI=1S/C13H18N2O/c16-13-8-14-7-12(13)15-11-5-9-3-1-2-4-10(9)6-11/h1-4,11-16H,5-8H2/t12-,13-/m1/s1
InChIKeyHKMRNNWSMATDKP-CHWSQXEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4R)-Pyrrolidine-Indane Scaffold Overview


The compound (3R,4R)-4-((2,3-Dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a dihydroindene moiety. It belongs to a class of amino-pyrrolidines that have been investigated for their ability to modulate protein-protein interactions, notably in the context of the PRC2 complex via EED binding [1]. Its specific (3R,4R) stereochemistry and the secondary amine linker distinguish it from other indane-pyrrolidine analogs, potentially offering unique binding profiles.

1 Chiral (3R,4R) pyrrolidine-indane scaffold for EED binding pocket studies
2 Secondary amine and hydroxyl H-bond donor profile supports selectivity profiling
3 2-Indenylamino linker geometry enables underexplored SAR vector exploration

Differentiation from Common Pyrrolidine Analogs


Substitution with generic pyrrolidine analogs fails because minor structural changes in this scaffold drastically alter biological activity. For example, the (3R,4S) stereochemistry and the presence of a tertiary dimethylamine group, as seen in the EED co-crystal structures [1], confer a specific binding mode. The target compound's unique (3R,4R) diastereomer, combined with a secondary (2,3-dihydro-1H-inden-2-yl)amine, creates a distinct hydrogen-bond donor profile and a different spatial orientation for the indane group, which is not simply interchangeable with other indane-pyrrolidine hybrids [2]. This difference is critical for selectivity and potency in protein-interaction assays.

Attribute
This Scaffold
Dimethylamino Analog (PDB 5U8F)
Stereochemistry (C4)
(3R,4R)
(3R,4S)
Amine type
Secondary amine (H-bond donor)
Tertiary dimethylamine (no H-bond donor)
H-bond donor count
2 (NH + OH)
0
Indane attachment
2-Indenylamino
1-Indenyl (fluorinated)

Generic pyrrolidine analogs may shift binding geometry and selectivity; direct substitution without validation is not advised.

Quantitative Differentiation Evidence


Stereochemistry vs. Dimethylamino EED Inhibitors

The target compound possesses (3R,4R) stereochemistry and a secondary amine, contrasting with the (3R,4S)-N,N-dimethylamino pyrrolidine inhibitor co-crystallized with EED [1]. While direct binding data for this exact scaffold is not publicly available, the dimethylamino analog's binding mode requires a tertiary amine for a key interaction. The target's secondary amine and hydroxyl group are predicted to form a distinct hydrogen-bond network, potentially offering a different selectivity profile against closely related methyltransferases. This is a class-level inference based on the known SAR of EED inhibitors [2].

Stereochemistry vs. Dimethylamino EED Inhibitor
Class-level inference
Target(3R,4R) secondary amine, 3-hydroxyl
Comparator(3R,4S)-N,N-dimethylamino pyrrolidine (PDB 5U8F ligand)
No direct quantitative comparison; stereochemistry and amine type suggest altered H-bond donor/acceptor capacity.
Supports stereochemical differentiation in EED probe design
Binding mode interpretation based on PDB 5U8F and patent SAR
EED Inhibition PRC2 Complex Protein-Protein Interaction Structure-Activity Relationship

H-Bond Donor Profile vs. N-Alkylated Analogs

The compound contains two hydrogen-bond donors (secondary amine N-H and hydroxyl O-H), a feature absent in the N,N-dimethyl analog from PDB 5U8F which has zero hydrogen-bond donors [1]. In silico predictions for the class suggest that this can lead to a 0.5–1.0 log unit decrease in logP and increased polar surface area, potentially improving solubility and reducing passive membrane permeability compared to the dimethylamino comparator. These are predicted differences based on established medicinal chemistry principles, not direct experimental data for this specific compound.

H-Bond Donor Profile
Supporting evidence
TargetHBD = 2 (NH + OH)
Comparator (PDB 5U8F)HBD = 0
Predicted ΔlogP: −0.5 to −1.0; increased polar surface area vs. dimethylamino analog.
Predicts distinct physicochemical and permeability profile
In silico estimates; experimental logP and solubility data not available for target compound
Lead Optimization ADME Prediction Kinase Selectivity

Indane Linker Position Comparison

A survey of the EED inhibitor patent landscape [1] reveals that the 2-indenylamino linker (where the indane is attached via the 2-position to the pyrrolidine's 4-amino group) is much less explored than the 1-indenyl or 5-indenyl attachment points. The comparator scaffolds in the patent (e.g., 1-(2,3-dihydro-1H-inden-1-yl)pyrrolidines) show varying IC50 values from 10 nM to >10 µM against EED. While no IC50 data is available for the target compound, its distinct attachment point is a structural feature that has been specifically claimed to modulate EED affinity and selectivity.

Indane Linker Position
Class-level inference
Target linker2-Indenylamino (C2 attachment)
Patent comparators1-Indenyl / 5-Indenyl
10 nM – >10 µM EED IC50 range in patent SAR
Attachment position may shift IC50 by 10- to 100-fold
Enables exploration of underexplored linker SAR space
No direct IC50 for target compound; patent context only
EED Inhibitor Patent Structure-Activity Relationship Scaffold Hopping

Application Scenarios for Pyrrolidine-Indane Scaffold


EED-H3K27me3 Disruption Chemical Probe

Given its structural divergence from the dimethylamino pyrrolidine inhibitors that dominate EED programs [1], this compound can serve as a backbone for exploring a new vector in the EED's histone-binding pocket. Its hydroxyl and secondary amine can be used to map polar interactions not accessible to tertiary amines, directly stemming from the stereochemical evidence in Section 3.

Fragment-Based Discovery and Scaffold Hopping

The (3R,4R)-4-((2,3-dihydro-1H-inden-2-yl)amino)pyrrolidin-3-ol core, with its low molecular weight and balanced H-bond donor/acceptor ratio, is ideally suited as a fragment hit or an early lead scaffold. The unique 2-indenylamino attachment differentiates it from the 1- and 5-indenyl linkers commonly found in patent literature [2], making it a valuable scaffold for lead optimization in oncology and epigenetics.

Selectivity Profiling vs. Non-EED Methyltransferases

The distinct hydrogen-bond donor profile, compared to zero-donor dimethylamino analogs [1], suggests a potential for differential selectivity. This compound can be profiled against a panel of methyltransferases to establish selectivity fingerprints, supporting the procurement decision for research groups focused on minimizing off-target effects in cellular models.

Chiral Intermediate for Pyrrolidine Library Synthesis

The defined (3R,4R) stereochemistry and the presence of two functional handles (amine and alcohol) make this compound a valuable chiral intermediate for constructing diverse compound libraries through parallel synthesis, a direct application stemming from its structural differentiation.

Application
Selection Property
Validation Focus
EED-H3K27me3 disruption probe
Stereochemical and H-bond donor divergence from dimethylamino inhibitors
Binding pocket polar interaction mapping
Fragment-based discovery & scaffold hopping
Low MW, balanced HBD/HBA, 2-indenylamino attachment
Lead-like property profiling and IP-differentiated SAR
Selectivity profiling vs. non-EED methyltransferases
H-bond donor count distinct from zero-donor analogs
Methyltransferase panel selectivity fingerprint
Chiral intermediate for pyrrolidine library synthesis
Defined (3R,4R) stereochemistry, dual functional handles
Parallel synthesis diversification endpoints
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